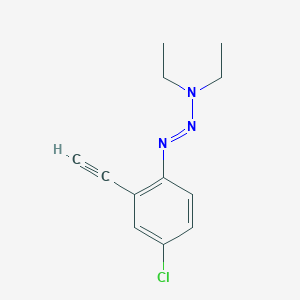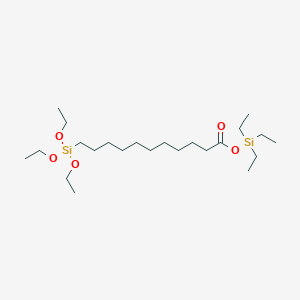
Triethylsilyl 11-(triethoxysilyl)undecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethylsilyl 11-(triethoxysilyl)undecanoate is a chemical compound with the molecular formula C17H36O4Si. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its ability to enhance adhesion and durability in coatings, inks, and adhesives .
Vorbereitungsmethoden
The synthesis of Triethylsilyl 11-(triethoxysilyl)undecanoate involves several steps. One common method includes the hydrosilylation of ethyl 10-undecenoate, followed by the modification of the resulting product through a condensation reaction . The reaction conditions typically involve the use of a catalyst, such as platinum or rhodium, and are carried out under an inert atmosphere to prevent unwanted side reactions. The final product is obtained after purification through techniques like rotary evaporation .
Analyse Chemischer Reaktionen
Triethylsilyl 11-(triethoxysilyl)undecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Triethylsilyl 11-(triethoxysilyl)undecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: This compound is utilized in the modification of biomolecules to enhance their stability and functionality.
Wirkmechanismus
The mechanism by which Triethylsilyl 11-(triethoxysilyl)undecanoate exerts its effects involves the interaction of its triethoxysilyl groups with various substrates. These interactions lead to the formation of strong covalent bonds, enhancing the adhesion and stability of the resulting materials. The molecular targets and pathways involved in these interactions are primarily related to the silicon-oxygen bonds formed during the reaction .
Vergleich Mit ähnlichen Verbindungen
Triethylsilyl 11-(triethoxysilyl)undecanoate can be compared with other similar compounds, such as:
11-(Triethoxysilyl)undecanal: This compound has similar properties but differs in its specific functional groups and applications.
Ethyl 11-(triethoxysilyl)undecanoate: Another related compound with distinct uses in various industrial applications.
The uniqueness of this compound lies in its ability to provide superior adhesion and durability, making it a valuable component in high-performance materials .
Eigenschaften
CAS-Nummer |
194343-84-5 |
|---|---|
Molekularformel |
C23H50O5Si2 |
Molekulargewicht |
462.8 g/mol |
IUPAC-Name |
triethylsilyl 11-triethoxysilylundecanoate |
InChI |
InChI=1S/C23H50O5Si2/c1-7-25-30(26-8-2,27-9-3)22-20-18-16-14-13-15-17-19-21-23(24)28-29(10-4,11-5)12-6/h7-22H2,1-6H3 |
InChI-Schlüssel |
KAZYHJMHTVGBEK-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCCCCCCCCCC(=O)O[Si](CC)(CC)CC)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


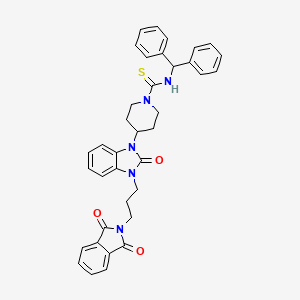
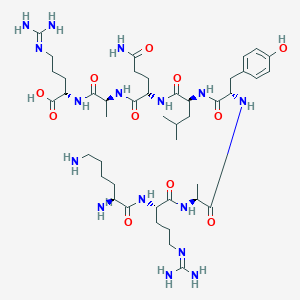
![4-[2-(4-Bromophenyl)ethenyl]-N,N-dioctylaniline](/img/structure/B12572110.png)
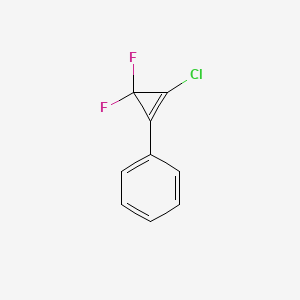
![N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]valine](/img/structure/B12572121.png)
![2-Cyclopentene-1-acetic acid, 5-[(phenylmethoxy)methyl]-, (1S,5R)-](/img/structure/B12572141.png)
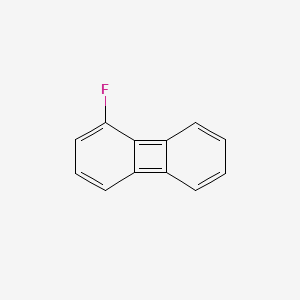
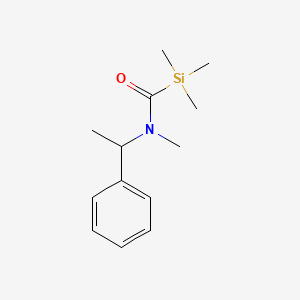
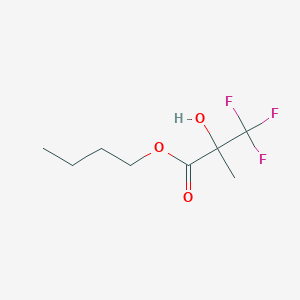
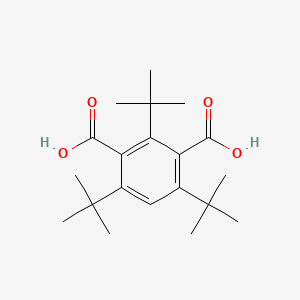
![Acetamide,N-[1,4-dihydro-6-hydroxy-2-(methylthio)-4-oxo-pyrimidin-5-YL]-](/img/structure/B12572161.png)

![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 2-amino-1-methyl-, ethyl ester](/img/structure/B12572177.png)
